2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate
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Overview
Description
2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a thiazole ring and a quinoline moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The quinoline structure is also significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step reactions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the thiazole derivative, which is then coupled with the quinoline moiety under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the thiazole or quinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or quinoline rings .
Scientific Research Applications
2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Properties
Molecular Formula |
C23H19N3O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H19N3O3S/c1-14-12-18(17-10-6-7-11-19(17)24-14)22(28)29-13-20(27)25-23-26-21(15(2)30-23)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,26,27) |
InChI Key |
QOPDHIUMKRZMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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